molecular formula C18H18BrN3O4 B3726439 N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide

N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide

Cat. No. B3726439
M. Wt: 420.3 g/mol
InChI Key: SETXISKYMRZHNQ-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide, also known as BBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBH is a yellow crystalline powder that is soluble in organic solvents such as methanol and ethanol. This compound has a unique molecular structure that makes it a promising candidate for various research applications.

Mechanism of Action

N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide's mechanism of action is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. This compound has been shown to activate various signaling pathways and modulate the expression of genes involved in these processes.
Biochemical and Physiological Effects:
N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide also has a unique molecular structure that makes it a promising candidate for various research applications. However, there are also limitations to using N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide in lab experiments. This compound is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide's mechanism of action and potential applications.

Future Directions

There are several future directions for research involving N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide. One area of interest is the potential use of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide in animal models and human clinical trials. Another area of interest is the potential use of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide as an antioxidant and anti-inflammatory agent. More research is needed to fully understand the biochemical and physiological effects of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide and its potential applications in various fields of research.

Scientific Research Applications

N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide has been studied extensively for its potential applications in scientific research. This compound has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties. N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(E)-(5-bromo-3-tert-butyl-2-hydroxyphenyl)methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O4/c1-18(2,3)15-9-13(19)8-12(16(15)23)10-20-21-17(24)11-4-6-14(7-5-11)22(25)26/h4-10,23H,1-3H3,(H,21,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETXISKYMRZHNQ-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-Bromo-3-tert-butylsalicylidene)-4-nitrobenzhydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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